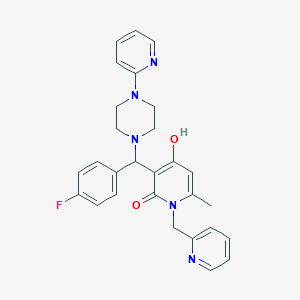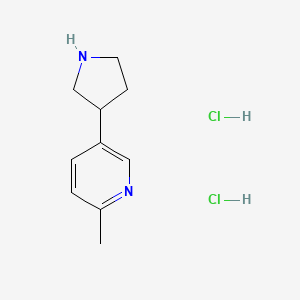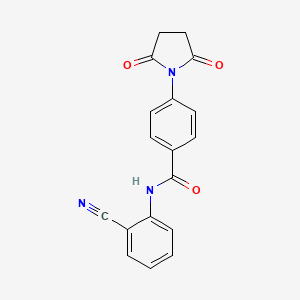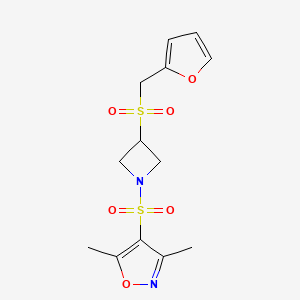![molecular formula C18H12N2OS B2621990 6-Phenyl-4-(phenylsulfanyl)furo[2,3-d]pyrimidine CAS No. 866038-99-5](/img/structure/B2621990.png)
6-Phenyl-4-(phenylsulfanyl)furo[2,3-d]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of “6-Phenyl-4-(phenylsulfanyl)furo[2,3-d]pyrimidine” is based on a pyrimidine ring, which is a six-membered 1,3-diazine ring containing nitrogen at the 1 and 3 positions . This structure is part of naturally occurring substances such as nucleotides, nucleic acids, vitamins, coenzymes, purines, pterins, and uric acids .作用機序
Target of Action
The primary targets of 6-Phenyl-4-(phenylsulfanyl)furo[2,3-d]pyrimidine are protein kinases . Protein kinases are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Mode of Action
This compound: exerts its effect through inhibiting protein kinases . These enzymes stimulate phosphate transfer from ATP to amino acids tyrosine, serine and/or threonine residues in protein substrates .
Biochemical Pathways
The inhibition of protein kinases by This compound affects cellular signaling processes such as cell growth regulation, differentiation, migration, and metabolism . The downstream effects of these pathways are yet to be fully understood and are a subject of ongoing research.
Result of Action
The molecular and cellular effects of This compound ’s action primarily involve the inhibition of protein kinases, leading to alterations in cell growth, differentiation, migration, and metabolism . This can potentially lead to the suppression of cancer cell proliferation.
実験室実験の利点と制限
One of the advantages of using 6-Phenyl-4-(phenylsulfanyl)furo[2,3-d]pyrimidine in lab experiments is its potential anti-tumor activity, which could make it a valuable tool in cancer research. Additionally, its anti-inflammatory and anti-oxidant properties could make it useful in the study of inflammatory diseases. However, one limitation of this compound is its limited solubility in water, which could make it difficult to use in certain experiments.
将来の方向性
There are several future directions for the study of 6-Phenyl-4-(phenylsulfanyl)furo[2,3-d]pyrimidine. One potential direction is the development of more efficient synthesis methods to improve the yield and purity of the compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of cancer and inflammatory diseases. Finally, the development of analogs of this compound could lead to the discovery of compounds with even greater biological activity.
合成法
The synthesis of 6-Phenyl-4-(phenylsulfanyl)furo[2,3-d]pyrimidine involves the reaction of 2-amino-5-phenylsulfanyl-1,3,4-thiadiazole with ethyl 3-oxo-3-phenylpropanoate in the presence of polyphosphoric acid. This reaction leads to the formation of the intermediate 6-phenyl-4-(phenylsulfanyl)furo[2,3-d]pyrimidin-2-amine, which is then cyclized to yield the final product.
科学的研究の応用
6-Phenyl-4-(phenylsulfanyl)furo[2,3-d]pyrimidine has potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has been shown to exhibit anti-tumor activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, it has been reported to have anti-inflammatory and anti-oxidant properties, which could make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
生化学分析
Biochemical Properties
6-Phenyl-4-(phenylsulfanyl)furo[2,3-d]pyrimidine plays a crucial role in biochemical reactions, particularly in the inhibition of protein kinases. Protein kinases are enzymes that transfer phosphate groups from ATP to specific amino acids in protein substrates, thereby regulating various cellular processes such as growth, differentiation, and metabolism . This compound interacts with several protein kinases, inhibiting their activity and thus affecting the signaling pathways they control. The nature of these interactions involves binding to the ATP-binding site of the kinases, preventing the transfer of phosphate groups and thereby inhibiting kinase activity .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, by inhibiting protein kinases, it can disrupt the signaling pathways that promote cell proliferation and survival, leading to reduced cell growth and increased apoptosis in cancer cells . Additionally, this compound can alter gene expression patterns by affecting transcription factors and other regulatory proteins, further influencing cellular behavior .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of protein kinases by binding to their ATP-binding sites. This binding prevents the transfer of phosphate groups to target proteins, thereby inhibiting kinase activity and disrupting downstream signaling pathways . Additionally, this compound can interact with other biomolecules, such as transcription factors, to modulate gene expression and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its activity can diminish over time due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained inhibition of protein kinases and prolonged effects on cell signaling and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound can effectively inhibit protein kinases and modulate cellular processes without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including damage to normal cells and tissues . Threshold effects have been identified, indicating the importance of optimizing dosage to achieve therapeutic benefits while minimizing adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can affect metabolic flux and metabolite levels by inhibiting key enzymes involved in cellular metabolism . For example, by inhibiting protein kinases, it can alter the phosphorylation status of metabolic enzymes, thereby affecting their activity and the overall metabolic state of the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound, affecting its bioavailability and efficacy . Studies have shown that this compound can be efficiently transported into cells and distributed to various cellular compartments, where it exerts its biological effects .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it may localize to the nucleus to interact with transcription factors or to the cytoplasm to inhibit protein kinases . The precise localization of this compound within the cell determines its ability to modulate cellular processes and exert its therapeutic effects .
特性
IUPAC Name |
6-phenyl-4-phenylsulfanylfuro[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2OS/c1-3-7-13(8-4-1)16-11-15-17(21-16)19-12-20-18(15)22-14-9-5-2-6-10-14/h1-12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFTVFZJLJXVZCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(O2)N=CN=C3SC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-chlorobenzyl)-1-(3,4-dichlorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2621907.png)

![N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)-4-morpholin-4-ylsulfonylbenzamide](/img/structure/B2621912.png)

![[6-(1,3-dimethyl-1H-pyrazol-4-yl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B2621914.png)

![2-(5-(4-allyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)pentyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2621921.png)
![3-[(2,4-Dichlorobenzyl)sulfanyl]-2-thiophenecarboxylic acid](/img/structure/B2621923.png)
![(2E)-2-{[(2-chlorophenyl)amino]methylidene}-3,4-dihydro-2H-1,4-benzothiazin-3-one](/img/structure/B2621924.png)
![2-[(2-furylmethyl)amino]-N-(2-methoxy-5-methylphenyl)-2-thioxoacetamide](/img/structure/B2621925.png)
![N-(3-fluoro-4-methylphenyl)-N-methyl-2-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}thiophene-3-sulfonamide](/img/structure/B2621926.png)


![2-(4-fluorophenyl)-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)acetamide](/img/structure/B2621929.png)